![molecular formula C20H21N5O2 B2947561 3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one CAS No. 440332-21-8](/img/structure/B2947561.png)
3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one, commonly known as BCT-100, is a novel compound with potential therapeutic applications. This compound belongs to the class of benzotriazinones and has been studied for its pharmacological properties.
作用機序
BCT-100 exerts its pharmacological effects by inhibiting the activity of enzymes such as topoisomerase II and protein kinase C. It also modulates the expression of genes involved in cell cycle regulation and apoptosis. BCT-100 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BCT-100 has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and modulates the expression of genes involved in cell cycle regulation. BCT-100 also has neuroprotective properties and has been studied for its potential therapeutic applications in Alzheimer's and Parkinson's diseases.
実験室実験の利点と制限
One of the advantages of BCT-100 is its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. BCT-100 has also been shown to have low toxicity in animal studies. However, one of the limitations of BCT-100 is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of BCT-100. One of the potential areas of research is the development of novel formulations to improve its solubility and bioavailability. Another area of research is the study of its pharmacokinetics and pharmacodynamics in animal models. BCT-100 can also be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
BCT-100 is a novel compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and modulation of gene expression. BCT-100 has been shown to have low toxicity in animal studies, but its limited solubility in water can affect its bioavailability and pharmacokinetics. There are several future directions for the study of BCT-100, including the development of novel formulations and the study of its pharmacokinetics and pharmacodynamics in animal models.
合成法
The synthesis of BCT-100 involves the reaction of 4-benzylpiperazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with 2-amino-4,5-dicyano-1,2,3-triazole. The final product is obtained after purification and characterization.
科学的研究の応用
BCT-100 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. In cancer research, BCT-100 has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. In Alzheimer's and Parkinson's research, BCT-100 has been studied for its neuroprotective properties.
特性
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(15-25-20(27)17-8-4-5-9-18(17)21-22-25)24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEMCQZWCDDHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

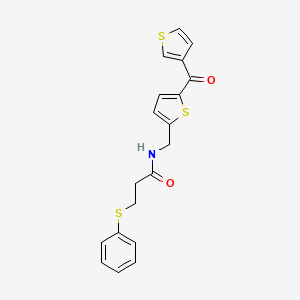
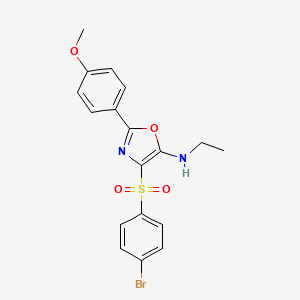
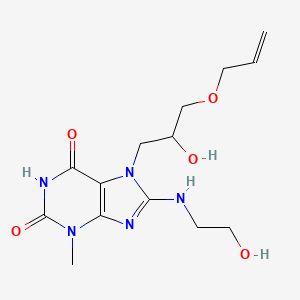
![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)
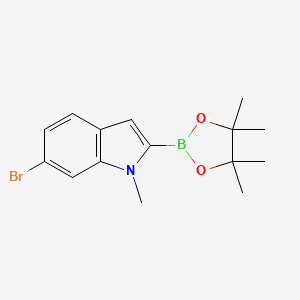
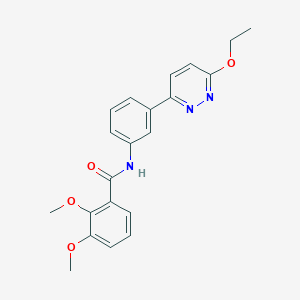
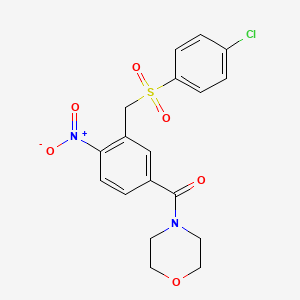
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
![N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)
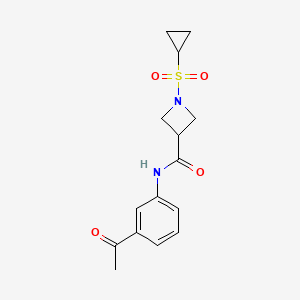
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)
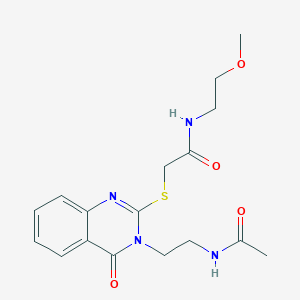
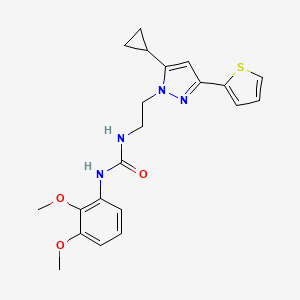
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)